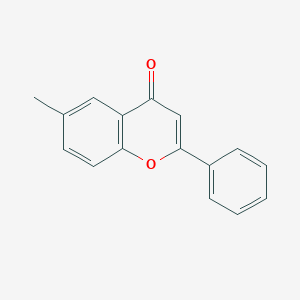

6-Methylflavone

Overview

Description

6-Methylflavone (CAS 29976-75-8) is a methylated flavone derivative characterized by a 2-phenylchromen-4-one backbone with a methyl group at the 6-position of the aromatic ring . It is widely used in organic chemistry and materials science to study structure-activity relationships (SAR) of flavones, particularly in modulating physical, optical, and electronic properties .

Key Structural Features (from crystallographic studies):

- C2=C3 bond length: 1.348 Å (similar to flavone 3'-sulfonamide)

- C4=O2 bond length: 1.237 Å

- Dihedral angle between aromatic rings: 5.2° .

These structural attributes contribute to its planar conformation, facilitating interactions with biological targets like GABA-A receptors and bitter taste receptors .

Preparation Methods

Classical Synthesis Methods

Baker-Venkataraman Rearrangement

The Baker-Venkataraman method is a cornerstone in flavone synthesis, involving a two-step process: (1) acylation of a hydroxylated aromatic ketone and (2) base-mediated cyclization to form the flavone backbone. For 6-methylflavone, the starting material is 2-hydroxy-5-methylacetophenone.

Procedure :

-

Acylation : 2-Hydroxy-5-methylacetophenone is acylated with benzoyl chloride in the presence of pyridine to yield the intermediate 2-benzoyloxy-5-methylacetophenone.

-

Cyclization : The intermediate undergoes intramolecular Claisen condensation under alkaline conditions (e.g., potassium hydroxide in ethanol), forming the flavone skeleton.

Optimization :

-

Solvent : Ethanol or dimethylformamide (DMF) enhances cyclization efficiency.

-

Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve yields of 60–75% .

Challenges :

-

Regioselectivity issues may arise if the methyl group is introduced at unintended positions.

-

Purification requires column chromatography due to byproduct formation.

Claisen-Schmidt Condensation

This method involves aldol condensation between a substituted acetophenone and benzaldehyde, followed by oxidation to form the flavone.

Procedure :

-

Aldol Condensation : 2-Hydroxy-5-methylacetophenone reacts with benzaldehyde in the presence of sodium hydroxide, forming a chalcone intermediate.

-

Oxidation : The chalcone is oxidized using iodine or hydrogen peroxide to yield this compound.

Data :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| Condensation | NaOH/EtOH | 50°C | 70% |

| Oxidation | I₂/DMSO | 80°C | 65% |

Limitations :

Modern Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

A mixture of 2-hydroxy-5-methylacetophenone, benzaldehyde, and K₂CO₃ in DMF is irradiated at 120°C for 15 minutes, directly yielding this compound via a one-pot mechanism.

Advantages :

-

Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables regioselective construction of the flavone backbone.

Procedure :

-

Suzuki Coupling : 6-Methyl-2-iodophenylacetate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ to form the biaryl intermediate.

-

Cyclization : The intermediate undergoes base-mediated cyclization to yield this compound.

Data :

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)₂ | XPhos | 78% |

| PdCl₂ | BINAP | 82% |

Note : This method is cost-intensive due to catalyst requirements but offers superior regiocontrol .

Green Chemistry Techniques

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., [BMIM]BF₄) serve as recyclable solvents and catalysts.

Procedure :

2-Hydroxy-5-methylacetophenone and benzaldehyde are heated in [BMIM]BF₄ at 90°C for 2 hours, achieving 88% yield without additional catalysts.

Sustainability :

Photocatalytic Oxidation

Visible-light-driven catalysis offers an energy-efficient oxidation step.

Procedure :

Chalcone intermediates are oxidized using TiO₂ nanoparticles under blue LED light, achieving 90% conversion in 30 minutes.

Mechanism :

Photogenerated holes oxidize the chalcone’s α,β-unsaturated ketone moiety, forming the flavone .

Biocatalytic Routes

Enzymatic Cyclization

Cytochrome P450 enzymes catalyze regioselective cyclization of chalcones.

Procedure :

Chalcone derivatives are incubated with P450 BM3 mutants in phosphate buffer (pH 7.4) at 37°C, yielding this compound with 70% efficiency .

Advantages :

-

Avoids harsh reagents.

-

Enantioselective synthesis is achievable.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor technology enhances scalability and reproducibility.

Data :

| Parameter | Value |

|---|---|

| Residence Time | 10 minutes |

| Throughput | 1 kg/day |

| Purity | >95% |

Benefits :

Chemical Reactions Analysis

Types of Reactions: 6-Methylflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted flavones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Neuroprotective Effects

Neuroprotection in Ischemia

Research indicates that 2′-methoxy-6-methylflavone (2′MeO6MF), a derivative of 6-methylflavone, exhibits significant neuroprotective properties following focal cerebral ischemia. Studies have shown that it enhances extrasynaptic GABA_A receptor activity, leading to increased tonic inhibitory currents in neuronal tissues. This modulation helps reduce infarct volume and improves functional recovery post-stroke . The compound's ability to dampen inflammatory responses further supports its role in neuroprotection .

Anxiolytic and Sedative Properties

In behavioral studies involving mice, 2′MeO6MF demonstrated anxiolytic effects through its interaction with GABA_A receptors. It potentiated GABA activity at specific receptor subtypes and exhibited sedative effects at higher doses without causing muscle relaxation. These findings position 2′MeO6MF as a valuable tool for studying anxiety disorders and potential treatments .

Biotransformation and Glycosylation

Microbial Transformation

Recent studies have utilized the fungus Isaria fumosorosea to explore the biotransformation of this compound. This process yielded novel glycosylated derivatives, which were characterized using advanced spectroscopic techniques. The introduction of sugar moieties to flavonoids can enhance their bioactivity and stability, opening avenues for developing new therapeutic agents .

Metabolic Syndrome Treatment

Inhibition of Nogo-B Expression

Emerging research suggests that this compound may serve as a potential inhibitor of Nogo-B, a protein implicated in metabolic syndrome related to glycolipid metabolism dysregulation. This property highlights its potential role in addressing metabolic disorders .

Case Studies

Mechanism of Action

6-Methylflavone exerts its effects primarily through its interaction with GABA receptors. It acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA. This modulation leads to various physiological effects, including anxiolytic and sedative properties . The compound binds to specific sites on the GABA receptor complex, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of 6-Methylflavone and Related Flavones

Key Observations :

- Substituent Effects : Methyl/ethyl groups at the 6-position enhance lipophilicity, influencing receptor binding. Methoxy or nitro groups alter electronic conjugation and steric hindrance .

- Planarity : Smaller dihedral angles (e.g., 5.2° in this compound) favor interactions with flat binding pockets (e.g., GABA-A receptors) .

Pharmacological Profiles

Mechanistic Insights :

- GABA-A Receptor Selectivity : Methylation at the 6-position enhances binding to GABA-A subtypes, unlike hydroxylated analogues (e.g., 6-hydroxyflavone) .

Pharmacokinetic and Solubility Considerations

Table 3: Physicochemical Properties

Key Notes:

- Bioavailability: Poor water solubility limits this compound’s therapeutic use, but glycosylation (e.g., 4'-O-β-D-glucopyranoside) improves solubility and stability .

- Safety : Classified as WGK 3 (moderately hazardous) with mild irritant properties .

Clinical and Individual Variability

- Genetic Factors : Variability correlates with TAS2R39 expression levels and ancestry, e.g., higher efficacy in South Asian and African populations .

Biological Activity

6-Methylflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly its interactions with GABA receptors and its potential neuroprotective effects. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and data tables to illustrate its effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 6-position of the flavone structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

Modulation of GABA Receptors

One of the most significant aspects of this compound's biological activity is its role as a positive allosteric modulator of GABA(A) receptors. Research indicates that it enhances GABAergic transmission by potentiating the effects of GABA at various receptor subtypes:

- Alpha1beta2gamma2L GABA(A) receptors : this compound has shown a maximum potentiation of GABA responses by approximately 120% .

- Alpha2beta2gamma2L GABA(A) receptors : The compound exhibited even greater efficacy, with a potentiation of about 183% at low concentrations (EC50 values ranging from 6 to 22 µM) .

These findings suggest that this compound may have anxiolytic properties similar to those of benzodiazepines but with a distinct mechanism that does not involve high-affinity benzodiazepine sites.

Neuroprotective Effects

In addition to its effects on GABA receptors, this compound has demonstrated neuroprotective properties in various models:

- Stroke Models : In studies using focal ischemia models, treatment with 2'-methoxy-6-methylflavone (a derivative) significantly reduced infarct volume and improved functional recovery in mice. This effect was mediated through increased tonic inhibitory currents via δ-containing GABA(A) receptors .

- Cytotoxicity Reduction : In renal injury models induced by cisplatin, this compound markedly decreased cytotoxic effects, suggesting potential applications in renal protection .

Biological Activity Overview

The table below summarizes the key biological activities associated with this compound:

Case Studies

- Neuroprotection Following Stroke :

- Cisplatin-Induced Renal Injury :

Q & A

Basic Research Questions

Q. What are the primary molecular targets of 6-methylflavone in neuropharmacological studies?

this compound acts as a positive allosteric modulator (PAM) at α1β2γ2L and α1β2 GABAA receptor subtypes. Experimental validation involves electrophysiological recordings in recombinant GABAA receptors expressed in Xenopus laevis oocytes, where this compound (1–100 µM) enhances GABA-evoked currents and reduces the GABA EC50 by 33% . Controls include flumazenil to exclude benzodiazepine-site interactions.

Q. How does this compound influence GABAergic signaling in vitro?

At 60 µM, this compound shifts the GABA dose-response curve leftward (n=4, F=16.38, P=0.0004), indicative of increased receptor sensitivity. Researchers should use concentration-response assays with recombinant receptors and statistical models (e.g., ANOVA) to quantify modulation efficacy .

Q. What are the physicochemical properties of this compound critical for experimental design?

Key properties include:

- Molecular formula: C16H12O2 (MW: 236.27 g/mol)

- Melting point: 119–122°C (dec.)

- Solubility: DMSO (10 mM stock solutions recommended for in vitro studies)

Standardize purity verification via HPLC (≥98%) and store at room temperature .

Advanced Research Questions

Q. How does this compound exhibit subtype selectivity among GABAA receptors?

Unlike its analog 6-methylflavanone, this compound lacks subtype selectivity, showing comparable potentiation at α1β2γ2L and α1β2 receptors. Advanced studies use chimeric receptor constructs and site-directed mutagenesis to identify critical residues (e.g., transmembrane domains) for allosteric modulation .

Q. What methodological approaches resolve contradictions in this compound’s bitter taste receptor (TAS2R39) modulation?

While this compound blocks TAS2R39 activation by tenofovir alafenamide (TAF) in vitro, human psychophysical testing shows variable efficacy (complete suppression in 2/16 subjects, partial in 6/16). Address variability by:

- Screening for TAS2R39 polymorphisms in human cohorts.

- Combining heterologous receptor assays (HEK293 cells) with native human taste bud epithelial cell cultures .

Q. How do structural modifications of this compound alter its pharmacological profile?

Derivatives like 2′-methoxy-6-methylflavone exhibit novel GABAA receptor activation (direct agonism at α2β2/3γ2L) independent of benzodiazepine sites. Use iterative medicinal chemistry:

Introduce substituents (e.g., methoxy groups) via Friedel-Crafts acylation.

Validate activity via two-electrode voltage clamp (TEVC) in oocytes.

Confirm binding mechanisms using bicuculline/gabazine antagonism .

Q. What statistical rigor is required to validate this compound’s in vivo anxiolytic effects?

In murine models, intraperitoneal administration of 2′-methoxy-6-methylflavone shows anxiolytic effects (elevated plus maze, P<0.05) without flumazenil antagonism. Ensure:

- Sample sizes ≥10 per group to account for inter-individual variability.

- Blinded scoring of behavioral endpoints .

Q. Methodological Best Practices

Q. How to optimize experimental protocols for GABAA receptor modulation studies?

- Receptor Expression : Use α1β2γ2L/α1β2 subtypes in X. laevis oocytes for consistency.

- Electrophysiology : Apply GABA at EC20 to maximize modulation detection.

- Data Normalization : Express potentiation as % change from GABA-alone responses .

Q. What are common pitfalls in analyzing this compound’s dual roles (GABAergic vs. taste modulation)?

- Confounding Variables : Genetic variability in TAS2R39 requires stratified participant sampling.

- Concentration Thresholds : Bitter-blocking effects (IC50 ~10 µM) may overlap with GABAergic activity, necessitating dose-segregation studies .

Q. How to ensure reproducibility in synthetic chemistry workflows for this compound derivatives?

- Characterization : NMR (1H/13C), HRMS, and single-crystal X-ray diffraction for novel analogs.

- Purity : Column chromatography (silica gel, hexane/EtOAc) followed by HPLC .

Q. Contradictory Data & Resolution

Q. Why do in vitro receptor assays and human trials show discordance in bitter taste suppression?

TAS2R39 antagonism in vitro does not fully predict in vivo efficacy due to:

- Salivary protein interactions altering ligand bioavailability.

- Epigenetic regulation of taste receptor expression.

Resolution : Pair receptor-ligand docking simulations with ex vivo taste cell assays .

Q. Safety & Compliance

Q. What safety protocols are essential for handling this compound in lab settings?

Properties

IUPAC Name |

6-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJBXPAMJLUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351008 | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-75-8 | |

| Record name | 6-Methyl-2-phenyl-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.